
Hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane is a unique compound that combines the properties of both hydroxy(triphenyl)silane and tris(2,3,4,5,6-pentafluorophenyl)borane Hydroxy(triphenyl)silane is known for its applications in organic synthesis and material science, while tris(2,3,4,5,6-pentafluorophenyl)borane is a powerful Lewis acid used in various catalytic processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy(triphenyl)silane typically involves the reaction of triphenylsilane with a hydroxylating agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Tris(2,3,4,5,6-pentafluorophenyl)borane can be synthesized by reacting pentafluorophenylboronic acid with a suitable boron source, such as boron trichloride, in the presence of a base. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of these compounds often involves scaling up the laboratory synthesis methods. For hydroxy(triphenyl)silane, large-scale hydroxylation reactions are performed using continuous flow reactors to ensure consistent product quality. Tris(2,3,4,5,6-pentafluorophenyl)borane is produced using large-scale boron trichloride reactions in specialized reactors designed to handle the corrosive nature of the reagents .
化学反应分析
Types of Reactions: Hydroxy(triphenyl)silane undergoes various reactions, including oxidation, reduction, and substitution. It can be oxidized to form triphenylsilanol, reduced to triphenylsilane, or substituted to form various organosilicon compounds.
Tris(2,3,4,5,6-pentafluorophenyl)borane is known for its role as a Lewis acid catalyst in hydrosilylation, alkylation, and hydrometallation reactions. It can also catalyze aldol-type reactions and tautomerizations .
Common Reagents and Conditions: Common reagents for hydroxy(triphenyl)silane reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reactions are typically carried out under mild conditions to prevent decomposition.
For tris(2,3,4,5,6-pentafluorophenyl)borane, common reagents include silanes, alkyl halides, and metal hydrides. Reactions are often performed under inert atmospheres to prevent oxidation and ensure high yields .
Major Products: The major products formed from hydroxy(triphenyl)silane reactions include triphenylsilanol, triphenylsilane, and various organosilicon compounds. Tris(2,3,4,5,6-pentafluorophenyl)borane reactions typically yield hydrosilylation products, alkylated compounds, and metallated products .
科学研究应用
Hydroxy(triphenyl)silane is used in organic synthesis for the preparation of various organosilicon compounds. It is also used in material science for the development of silicon-based materials with unique properties.
Tris(2,3,4,5,6-pentafluorophenyl)borane has a wide range of applications in chemistry, biology, medicine, and industry. It is used as a Lewis acid catalyst in various organic reactions, including hydrosilylation, alkylation, and hydrometallation. In biology and medicine, it is used for the synthesis of bioactive compounds and drug intermediates. In industry, it is used for the production of polymers and advanced materials .
作用机制
The mechanism of action of hydroxy(triphenyl)silane involves the formation of reactive intermediates, such as silanols and siloxanes, which participate in various organic reactions. The hydroxyl group enhances the reactivity of the silicon center, making it a versatile reagent in organic synthesis.
Tris(2,3,4,5,6-pentafluorophenyl)borane acts as a Lewis acid by accepting electron pairs from nucleophiles. This facilitates various catalytic processes, including hydrosilylation, alkylation, and hydrometallation. The unique electronic properties of the pentafluorophenyl groups enhance the Lewis acidity of the boron center, making it a highly effective catalyst .
相似化合物的比较
Similar Compounds:
- Triphenylsilane
- Triphenylsilanol
- Pentafluorophenylboronic acid
- Boron trichloride
Uniqueness: Hydroxy(triphenyl)silane is unique due to the presence of both hydroxyl and triphenyl groups, which enhance its reactivity and versatility in organic synthesis. Tris(2,3,4,5,6-pentafluorophenyl)borane is unique due to its strong Lewis acidity and stability, making it an effective catalyst in various organic reactions .
属性
CAS 编号 |
832113-62-9 |
|---|---|
分子式 |
C36H16BF15OSi |
分子量 |
788.4 g/mol |
IUPAC 名称 |
hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C18BF15.C18H16OSi/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15,19H |
InChI 键 |
CJPDKRYQTYXSPP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


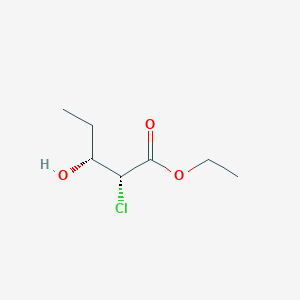
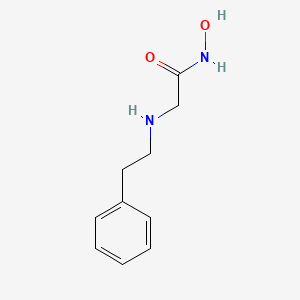
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
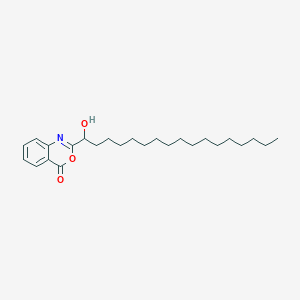
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
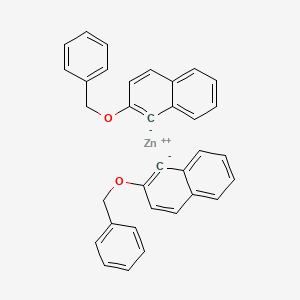
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
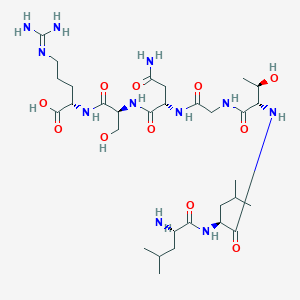
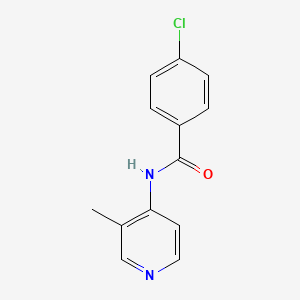
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
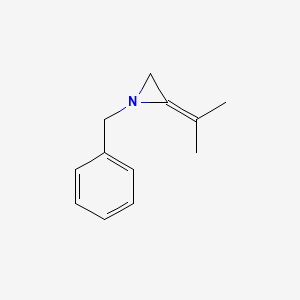
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)
![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)
![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
